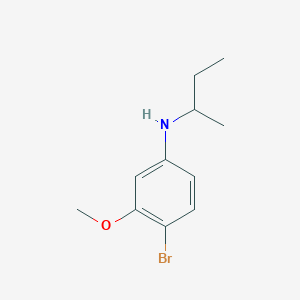

4-bromo-N-(butan-2-yl)-3-methoxyaniline

Description

4-Bromo-N-(butan-2-yl)-3-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the para position and a methoxy group at the meta position of the aromatic ring. The nitrogen atom is substituted with a butan-2-yl group, introducing steric and electronic effects that influence its reactivity and applications. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules, such as protease inhibitors or melatonergic ligands .

Key structural attributes:

- Aromatic ring substitution: Bromine (electron-withdrawing) at position 4 and methoxy (electron-donating) at position 2.

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-bromo-N-butan-2-yl-3-methoxyaniline |

InChI |

InChI=1S/C11H16BrNO/c1-4-8(2)13-9-5-6-10(12)11(7-9)14-3/h5-8,13H,4H2,1-3H3 |

InChI Key |

RFVRAFNUMNUSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(butan-2-yl)-3-methoxyaniline typically involves the following steps:

N-Alkylation: Aniline is first alkylated with 2-bromobutane to introduce the butan-2-yl group at the nitrogen atom.

Bromination: The resulting N-(butan-2-yl)aniline is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Methoxylation: Finally, the 3-position of the brominated product is methoxylated using a methoxylating agent like sodium methoxide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(butan-2-yl)-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding aniline derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(butan-2-yl)-3-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(butan-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Reactivity and Functional Differences

- Electrophilic substitution: The methoxy group at position 3 activates the aromatic ring at ortho/para positions, but the bromine at position 4 directs further substitution to specific sites. This contrasts with non-methoxy analogs (e.g., 4-bromo-N-(butan-2-yl)aniline), where reactivity is dominated by bromine’s electron-withdrawing effects .

- Stereochemical effects : The butan-2-yl group introduces a chiral center, which is absent in compounds with symmetric N-alkyl groups (e.g., cyclobutyl). This chirality can lead to enantiomer-specific bioactivity, as seen in pheromone analogs .

- Synthetic challenges : The use of 3-methoxyaniline in palladium-catalyzed reactions can yield inseparable mixtures due to competing meta/para substitution, highlighting the need for precise conditions in synthesizing the target compound .

Biological Activity

4-Bromo-N-(butan-2-yl)-3-methoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a butan-2-yl group, and a methoxy group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.16 g/mol. The structural features include:

- Bromine Atom : Known to enhance the lipophilicity and biological activity of compounds.

- Butan-2-yl Group : Impacts the steric hindrance and solubility.

- Methoxy Group : Often implicated in enhancing the reactivity and biological interactions of aromatic compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, the presence of halogen substituents has been linked to enhanced activity against various bacterial strains. A comparative analysis with structurally related compounds suggests that the bromine substitution plays a pivotal role in increasing antibacterial efficacy.

| Compound Name | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm (against E. coli) |

| 4-Bromo-aniline | 12 mm |

| N-(butan-2-yl)-3-methoxyaniline | 10 mm |

Anticancer Activity

A significant focus has been placed on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly colon cancer cells. The structure-activity relationship (SAR) indicates that the bromine and methoxy groups contribute to its potency.

Recent studies reported IC50 values for various analogs, highlighting the effectiveness of this compound:

| Compound Name | IC50 Value (µM) | Cancer Type |

|---|---|---|

| This compound | 5.0 | Colon Cancer |

| TASIN Analog | 3.5 | Colon Cancer |

| Control (Untreated) | N/A | N/A |

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing downstream signaling pathways related to cell growth and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of several halogenated anilines, including this compound. Results indicated a strong correlation between bromine substitution and increased antibacterial activity against Gram-negative bacteria.

- Anticancer Evaluation : Another study focused on the anticancer properties of this compound, revealing that it could induce apoptosis in colon cancer cells through caspase activation, suggesting a potential pathway for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.